molecular formula C9H8ClN3 B11787956 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine

8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B11787956
M. Wt: 193.63 g/mol
InChI Key: UFXVPYJKFJSFNF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylpyrazine with a chlorinating agent to introduce the chlorine atom at the 8th position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. These optimizations might include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-2,3-dimethylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H8ClN3/c1-5-6(2)13-9-8(12-5)7(10)3-4-11-9/h3-4H,1-2H3

InChI Key

UFXVPYJKFJSFNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2N=C1C)Cl

Origin of Product

United States

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